4-chloro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
4-chloro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClFN3O2S/c1-23-10-12-24(13-11-23)19(15-2-6-17(21)7-3-15)14-22-27(25,26)18-8-4-16(20)5-9-18/h2-9,19,22H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGALRAKSHUURZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
4-chloro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a chloro group, a fluorophenyl moiety, and a piperazine ring, contributing to its pharmacological properties.
- Molecular Formula : C19H23ClFN3O2S
- Molecular Weight : 411.9 g/mol
- CAS Number : 898451-32-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including carbonic anhydrases (CAs), which are enzymes involved in regulating pH and fluid balance. Inhibition of CAs has been linked to anticancer activity and other therapeutic effects.
Biological Activity Overview
Research indicates that 4-chloro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide exhibits significant biological activities:
- Anticancer Activity : The compound has shown potential in inhibiting the proliferation of cancer cell lines. Studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of p53 expression levels.
- Carbonic Anhydrase Inhibition : As a sulfonamide derivative, it acts as an inhibitor of human carbonic anhydrases, particularly hCA IX and hCA XII, which are overexpressed in various cancers. The inhibitory effects have been quantified in terms of IC50 values, indicating its potency against these enzymes.
- Neuropharmacological Effects : The piperazine component suggests potential neuropharmacological activities, likely influencing neurotransmitter systems.
Case Study: Anticancer Activity
In vitro studies have evaluated the compound's efficacy against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.63 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 12.34 | Inhibition of cell proliferation |
| PANC-1 (Pancreas) | 10.56 | Modulation of p53 signaling |
These results indicate that the compound possesses considerable cytotoxic effects comparable to established chemotherapeutics like doxorubicin.
Carbonic Anhydrase Inhibition
The inhibitory activity against carbonic anhydrases was assessed using enzyme kinetics:
| Enzyme | K_i (nM) | Selectivity |
|---|---|---|
| hCA IX | 89 | High |
| hCA II | 750 | Moderate |
The selectivity for hCA IX over hCA II suggests a targeted approach for cancer therapy, minimizing side effects associated with broader inhibition.
Vergleich Mit ähnlichen Verbindungen
Structural Analogs with Modified Piperazine/Piperidine Moieties
W-18 (4-Chloro-N-[1-[2-(4-Nitrophenyl)ethyl]-2-piperidinylidene]benzenesulfonamide)
- Key Differences :
- Replaces the 4-methylpiperazine with a piperidinylidene ring.
- Substitutes the 4-fluorophenyl with a 4-nitrophenylethyl group.
- W-18 is classified as a controlled substance due to its structural similarity to opioid analogs .
- Molecular Weight : 421.9 g/mol (vs. target compound’s ~423 g/mol, estimated) .
N-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-Chloro-N-Ethylbenzenesulfonamide
- Key Differences :
- Features a benzyl-substituted piperazine and an ethyl group instead of fluorophenyl.
- Includes a keto group in the ethyl linker.
- The keto group may introduce conformational rigidity, affecting target engagement .
4-Chloro-N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide
- Key Differences :
- Replaces the ethyl chain with a cyclohexyl group .
- Substitutes 4-methylpiperazine with a 2-methoxyphenylpiperazine .
- Cyclohexyl rigidity may limit conformational flexibility, reducing off-target effects .
Analogs with Varying Linkers and Substituents
N-(4-Fluorophenyl)-2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]acetamide
- Key Differences :
- Replaces the benzenesulfonamide with an acetamide linker .
- Retains the 4-fluorophenyl group but uses a tosylpiperazine moiety.
- Implications :
Anticancer Derivatives (e.g., 4-Chloro-N-(4-(1-(2-(2-Cyanoacetyl)hydrazono)ethyl)phenyl)benzenesulfonamide)
- Key Differences: Incorporates a hydrazonoethyl side chain with a cyanoacetyl group.
- Implications: Demonstrates anticancer and radiosensitizing activity in vitro, highlighting the role of electron-withdrawing groups (e.g., cyano) in cytotoxicity .
Pharmacological and Regulatory Considerations
- W-18: Banned in multiple jurisdictions (e.g., Arizona, Illinois) due to opioid-like activity and lack of FDA approval . Higher lipophilicity (logP ~4.6) compared to the target compound, which may reduce aqueous solubility .
- Regulatory status is unclear but structural similarity to W-18 may warrant scrutiny.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
